molecular formula C20H23N3O2 B4523054 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B4523054
M. Wt: 337.4 g/mol
InChI Key: DIRNSOUNOSKDJV-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound featuring a unique structure that combines elements of isoquinoline and cycloheptapyridazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can be achieved through multi-step organic synthesis. One common approach involves the initial formation of the dihydroisoquinoline moiety, followed by its incorporation into the cycloheptapyridazine framework. This process typically involves:

    Formation of the Dihydroisoquinoline: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a Lewis acid.

    Formation of the Cycloheptapyridazine: This involves the reaction of a suitable dicarbonyl compound with hydrazine to form the pyridazine ring, followed by further functionalization to introduce the hexahydrocyclohepta moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s properties could be exploited in the development of new materials with specific electronic or mechanical properties.

    Biological Research: The compound could be used as a probe to study biological processes or as a starting point for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol
  • 3,4-Dihydroisoquinoline-2(1H)-carbothioamide
  • 2-(1H-Indol-1-yl)ethanol

Uniqueness

What sets 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one apart from similar compounds is its unique combination of the dihydroisoquinoline and cycloheptapyridazine moieties. This structural feature may confer unique reactivity and biological activity, making it a valuable compound for further study.

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-19-12-16-7-2-1-3-9-18(16)21-23(19)14-20(25)22-11-10-15-6-4-5-8-17(15)13-22/h4-6,8,12H,1-3,7,9-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRNSOUNOSKDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Reactant of Route 3
Reactant of Route 3
2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Reactant of Route 4
Reactant of Route 4
2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Reactant of Route 5
Reactant of Route 5
2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Reactant of Route 6
Reactant of Route 6
2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

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